N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide
Description
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-25(17-18-11-5-2-6-12-18)22(21(26)19-13-7-3-8-14-19)24-23(27)20-15-9-4-10-16-20/h2-16,22H,17H2,1H3,(H,24,27) |
InChI Key |
FLVKFINQSHTXQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The method involves reacting benzoyl chloride or benzoic acid with the amine intermediate 1-[benzyl(methyl)amino]-2-oxo-2-phenylethylamine in the presence of an alkali metal hydroxide (e.g., NaOH or KOH). The base neutralizes HCl generated during the reaction, driving the amidation to completion. Key parameters include:
Workup and Purification
The product’s insolubility in water simplifies isolation:
-
Filtration to collect the solid precipitate.
-
Washing with water to neutrality.
-
Vacuum drying at 70–80°C for 8–10 hours.
This method avoids organic solvents, reducing costs and environmental impact while achieving yields up to 99% for analogous compounds.
Multi-Step Synthesis from 2-Aminoacetophenone
A stepwise approach builds the amine intermediate before amidation.
Synthesis of 1-[Benzyl(methyl)amino]-2-oxo-2-phenylethylamine
-
Reductive Amination :
React 2-aminoacetophenone with benzylmethylamine in the presence of a reducing agent (e.g., NaBH4 or NaBH3CN). -
Protection/Deprotection (if required) :
Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during subsequent steps.
Amidation with Benzoyl Chloride
-
Schotten-Baumann Conditions :
Coupling Agent-Mediated Synthesis in Organic Solvents
For enhanced control over reaction conditions, coupling agents facilitate amide bond formation in anhydrous environments.
Reagents and Conditions
-
Coupling Agents : EDCl/HOBt or DCC.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Temperature : 0°C to room temperature.
Procedure
-
Activate benzoic acid with EDCl/HOBt for 30 minutes.
-
Add the amine intermediate and stir for 12–24 hours.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Methods
Challenges and Mitigation Strategies
-
Amine Intermediate Stability : The oxo group in 1-[benzyl(methyl)amino]-2-oxo-2-phenylethylamine may undergo hydrolysis under acidic or basic conditions. Mitigation includes strict pH control and low-temperature reactions.
-
Stereochemical Control : If enantiomerically pure product is required, chiral auxiliaries or catalysts must be introduced, though this adds complexity .
Chemical Reactions Analysis
Types of Reactions
N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide exhibits antimicrobial activity. It may interact with specific enzymes or receptors, potentially inhibiting their activity and leading to antimicrobial effects. Studies on its binding affinity to various biological targets are ongoing, aiming to elucidate its mechanism of action in combating infections.
Anticancer Potential
The compound has shown promise in anticancer studies. Its ability to modulate cellular pathways suggests it could inhibit cancer cell proliferation by targeting specific molecular mechanisms involved in tumor growth. The structure-activity relationship analysis indicates that modifications to its chemical structure can enhance its potency against different cancer types .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Modern techniques such as continuous flow reactors are employed for industrial production, optimizing conditions like temperature and pressure to improve yield and efficiency.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in therapeutic contexts:
- Anticancer Activity : A study indicated that derivatives of similar compounds have been evaluated for their efficacy against various cancer cell lines, showing promising results that warrant further exploration into the anticancer properties of this compound .
- Mechanism of Action : Investigations into the mechanism by which this compound interacts with cellular targets have revealed potential pathways involved in apoptosis and cell cycle regulation, which are crucial for developing new cancer therapies .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and metabolic profiles for related compounds, indicating that this compound may also exhibit similar beneficial properties when developed further .
Mechanism of Action
The mechanism of action of N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Efficiency Comparison :
- The target compound’s synthesis achieves moderate yields (50–70%) using HATU/NMM, comparable to CuI/Na ascorbate-mediated click chemistry for triazole-containing benzamides .
Physicochemical Properties
Lipophilicity (logP) and hydrogen-bonding capacity critically influence bioavailability:
*Estimated using fragment-based methods.
Key Observations :
Contrasts :
- Despite structural similarities, biological activities vary widely due to substituent-driven target specificity. For example, the target compound’s radiochemical utility contrasts with the β-cell activity of simpler benzamides .
Biological Activity
N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features a benzamide backbone with a unique substitution pattern that enhances its biological activity. The synthesis typically involves the reaction of benzyl(methyl)amine with appropriate acylating agents to yield the desired amide.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor for specific enzymes or receptors involved in disease processes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase, which is crucial in folate metabolism and DNA synthesis.
- Receptor Modulation : It has been observed to interact with neurotransmitter receptors, potentially influencing neuroleptic activity and offering therapeutic benefits in psychiatric disorders.
Table 1: Biological Activity Summary
Case Studies
- Neuroleptic Activity : A study evaluated the neuroleptic effects of this compound analogs. It was found that certain derivatives exhibited significant antipsychotic effects, with one compound being 408 times more potent than traditional treatments such as haloperidol .
- Cancer Research : Another investigation focused on the compound's potential as a RET kinase inhibitor. The results indicated that specific derivatives could effectively inhibit cell proliferation driven by RET mutations, suggesting a promising avenue for cancer therapy .
- HCV Inhibition : Research into non-nucleoside inhibitors for Hepatitis C virus (HCV) revealed that compounds related to this compound exhibited potent activity against viral replication, highlighting its potential in antiviral applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
